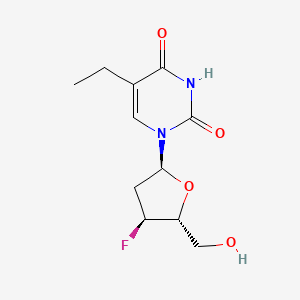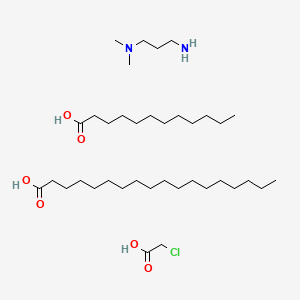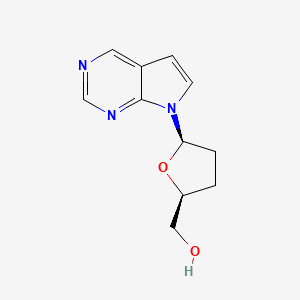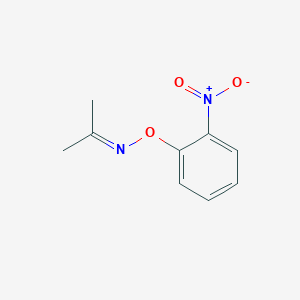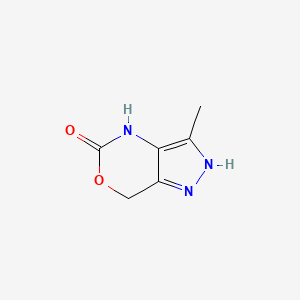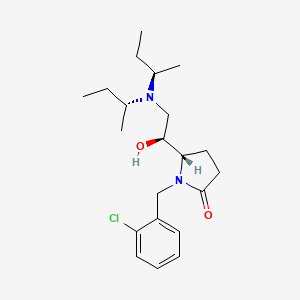
Tzu6N9X9YS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tzu6N9X9YS involves multiple steps, starting with the preparation of the pyrrolidinone core. The key steps include:
Formation of the Pyrrolidinone Core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone core.
Addition of the Bis(1-methylpropyl)amino Group: This is achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
化学反应分析
Types of Reactions
Tzu6N9X9YS undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Involving the reduction of specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Solvents: Commonly used solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives .
科学研究应用
Tzu6N9X9YS has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Tzu6N9X9YS involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
Z-4348: A structurally similar compound with slight variations in substituents.
Uniqueness
Tzu6N9X9YS is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
属性
CAS 编号 |
127093-63-4 |
|---|---|
分子式 |
C21H33ClN2O2 |
分子量 |
380.9 g/mol |
IUPAC 名称 |
(5S)-5-[(1S)-2-[bis[(2R)-butan-2-yl]amino]-1-hydroxyethyl]-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H33ClN2O2/c1-5-15(3)23(16(4)6-2)14-20(25)19-11-12-21(26)24(19)13-17-9-7-8-10-18(17)22/h7-10,15-16,19-20,25H,5-6,11-14H2,1-4H3/t15-,16-,19+,20+/m1/s1 |
InChI 键 |
YNGZJSALRCLELM-YKCBXCCJSA-N |
手性 SMILES |
CC[C@@H](C)N(C[C@@H]([C@@H]1CCC(=O)N1CC2=CC=CC=C2Cl)O)[C@H](C)CC |
规范 SMILES |
CCC(C)N(CC(C1CCC(=O)N1CC2=CC=CC=C2Cl)O)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


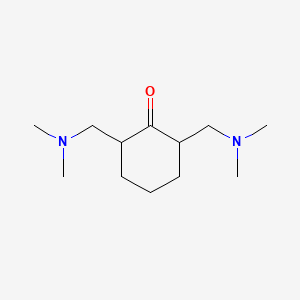


![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
